4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione
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Overview
Description
4-methyl-1,4,5,8-tetrazatetracyclo[77002,6010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione is a complex organic compound with a unique structure characterized by multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound used in organic electronics and materials science.
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene: Another compound with a similar tetracyclic structure.
Uniqueness
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione is unique due to its specific arrangement of nitrogen atoms and fused rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione |
InChI |
InChI=1S/C13H10N4O2/c1-16-6-9-10(15-16)12(18)14-11-7-4-2-3-5-8(7)13(19)17(9)11/h2-6,11H,1H3,(H,14,18) |
InChI Key |
WPGCUZBZGCNUEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)NC3N2C(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
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